4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N
Beschreibung
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-¹³C₂, ¹⁵N is a stable isotope-labeled derivative of the isoxazolol scaffold, specifically engineered for applications in pharmacokinetic and metabolic tracing studies. The compound features dual ¹³C isotopic labels and a single ¹⁵N substitution within its isoxazole ring (Figure 1), enhancing its utility in mass spectrometry and nuclear magnetic resonance (NMR)-based analyses .
Eigenschaften
IUPAC Name |
5-(113C)methyl-3,4-diphenyl-(513C,215N)4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3/i1+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-JZTCLKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1(C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclodehydration of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol
Leonardo Di Nunno et al. demonstrated the synthesis using sodium carbonate in tetrahydrofuran (THF), yielding 80% product with 85% purity. However, this method faced limitations in scalability and purity.
Improved Phase-Transfer Catalysis
The patent CN106146424A optimized the process by replacing sodium carbonate with sodium hydroxide and adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This modification increased the yield to 95% and purity to 98% under reflux conditions (Table 1).
Table 1: Comparative Analysis of Unlabeled Isoxazole Synthesis
| Method | Catalyst | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Di Nunno (2004) | Na2CO3 | THF | Reflux | 80% | 85% |
| CN106146424A (2015) | NaOH + TBAB | Toluene | 80°C | 95% | 98% |
Isotopic Labeling Strategies
Incorporating 13C and 15N into the isoxazole ring requires careful selection of labeled precursors and reaction pathways to preserve isotopic integrity.
13C-Labeled Methyl Group Introduction
The methyl group at position 5 is labeled using 13C-enriched methyl iodide (13CH3I) during the cyclization step. This ensures regioselective incorporation without isotopic scrambling.
15N Incorporation via Nitrile Oxide Intermediates
The isoxazole’s nitrogen originates from nitrile oxide dipoles. Using 15N-enriched hydroxylamine derivatives during nitrile oxide generation ensures 15N integration at position 2. For example:
Stepwise Synthesis of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-[13C2,15N]
Precursor Preparation
Cycloaddition Reaction
The (3+2) cycloaddition between labeled nitrile oxide and diphenylacetylene proceeds under metal-free conditions to avoid isotopic contamination:
Conditions :
Purification and Characterization
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted precursors.
-
Spectroscopy : 13C NMR confirms isotopic enrichment at C5 (δ 112.5 ppm) and C2 (δ 145.3 ppm). 15N NMR shows a singlet at δ -250 ppm.
Challenges in Isotopic Synthesis
Isotopic Dilution
High-purity (>98%) labeled reagents are essential to prevent dilution. For instance, 13CH3I must have ≥99% isotopic enrichment to achieve >95% final product purity.
Reaction Quenching
Rapid quenching at 0°C minimizes retro-cycloaddition, which could displace 15N atoms.
Industrial-Scale Adaptation
Large-Scale Sulfonation
In Valdecoxib synthesis, the labeled isoxazole undergoes sulfonation with chlorosulfonic acid (30–60°C, 1.5 h), followed by amination with ammonium hydroxide:
Solubility Considerations
The labeled intermediate exhibits solubility in dichloromethane and ethyl acetate, facilitating liquid-liquid extraction during workup.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted isoxazolol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N serves as a tracer in reaction mechanisms and kinetic studies. The stable isotope labeling allows chemists to monitor reaction pathways and understand the dynamics of chemical transformations.
Biology
In biological research, this compound is utilized in metabolic studies to track the incorporation and transformation of molecules within biological systems. It helps elucidate metabolic pathways and interactions at the cellular level.
Medicine
The compound plays a crucial role in drug development and pharmacokinetic studies. By using stable isotopes, researchers can study the absorption, distribution, metabolism, and excretion of drug candidates, providing insights into their therapeutic efficacy and safety.
Industry
In industrial applications, this compound is involved in the development of new materials and chemical processes. Its isotopic labeling can enhance the understanding of reaction mechanisms in large-scale production settings.
Case Studies
Case Study 1: Metabolic Pathway Elucidation
In a study on glucose metabolism using Drosophila melanogaster models, researchers incorporated this compound to trace metabolic fluxes. The findings provided insights into how dietary changes affect metabolic pathways at the molecular level.
Case Study 2: Drug Development
A pharmacokinetic study utilized this compound to analyze the metabolism of potential anti-cancer agents. The isotopic labeling allowed for detailed tracking of drug absorption and elimination profiles in animal models.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track its movement and transformation within a system, providing insights into its effects at the molecular level. The exact pathways and targets depend on the specific application and experimental setup.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include heterocyclic derivatives with isoxazole, thiadiazole, or oxadiazole cores. Below is a comparative analysis based on synthesis, spectral properties, and applications.
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Isotopic Labeling: The target compound is unique in its isotopic enrichment (¹³C₂, ¹⁵N), which distinguishes it from non-labeled analogs like 6 and 15b. This labeling facilitates traceability in metabolic studies but may slightly alter its NMR and MS profiles compared to unlabeled counterparts .
Spectral Signatures :
- IR Spectroscopy : All compounds exhibit strong C=O stretching vibrations (1600–1700 cm⁻¹), consistent with their heterocyclic carbonyl groups .
- NMR : Aromatic protons (δ 7.3–8.3 ppm) dominate the spectra, reflecting phenyl and heteroaromatic substituents .
Functional Differences:
- Biological Activity: Non-isotopic analogs like 6 and 8a are primarily explored for antimicrobial or anticancer properties, whereas the isotope-labeled derivative is tailored for analytical and diagnostic applications .
- Stability: The ¹³C/¹⁵N labels enhance metabolic stability in tracer studies compared to non-labeled analogs, which may degrade unpredictably in biological systems .
Research Findings and Implications
Synthetic Challenges: Isotope incorporation (e.g., ¹³C₂, ¹⁵N) requires specialized precursors, increasing synthesis complexity compared to non-labeled analogs .
Analytical Utility : The compound’s isotopic signature simplifies quantification in mass spectrometry, enabling low-concentration detection in biological matrices .
Comparative Limitations : Unlike 15b (oxadiazole-imidazole hybrid), the target compound lacks reported biological activity data, highlighting its niche role as a tracer rather than a therapeutic candidate .
Biologische Aktivität
Overview
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N is a stable isotope-labeled compound with significant applications in biological research. Its unique isotopic labeling with carbon-13 and nitrogen-15 enhances its utility in various studies, particularly in understanding metabolic pathways and drug interactions. This article delves into the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C14H15N^15O2
- Molecular Weight : 256.27 g/mol
- IUPAC Name : 5-(113C)methyl-3,4-diphenyl-(513C,215N)4H-1,2-oxazol-5-ol
- CAS Number : 1189468-68-5
The biological activity of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol involves its interaction with various molecular targets within biological systems. The stable isotopes allow researchers to trace the compound's incorporation and transformation in metabolic pathways. The mechanism includes:
- Enzyme Interaction : The compound may act as an inhibitor or substrate for specific enzymes, influencing metabolic rates.
- Receptor Binding : It can bind to receptors that modulate physiological responses.
- Signal Transduction : The compound may participate in signaling pathways affecting cellular functions.
1. Metabolic Studies
The isotopic labeling makes this compound particularly useful in metabolic studies. Researchers can track how the compound is metabolized in vivo and in vitro, providing insights into its pharmacokinetics and dynamics.
2. Drug Development
In drug development, 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol is employed to study drug interactions and efficacy. Its ability to be traced within biological systems allows for a better understanding of how drugs behave once administered.
3. Proteomics Research
The compound is also utilized in proteomics to investigate protein interactions and functions. By labeling proteins with this compound, researchers can analyze complex biological systems more effectively.
Case Study 1: Metabolic Pathway Analysis
In a study examining the metabolic pathways of certain pharmaceuticals, researchers used this compound as a tracer to identify how drugs are processed by liver enzymes. The results demonstrated clear pathways for drug metabolism and highlighted potential areas for therapeutic intervention.
Case Study 2: Drug Interaction Studies
A clinical trial investigated the effects of a new analgesic drug using this labeled compound to monitor its distribution and metabolism in human subjects. The findings revealed important data regarding the drug's half-life and interaction with other medications.
Comparative Analysis
| Compound Name | Molecular Weight | Isotopic Labeling | Applications |
|---|---|---|---|
| 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol | 256.27 g/mol | C13, N15 | Metabolic studies, drug development |
| Valdecoxib | 221.25 g/mol | Not labeled | Pain relief |
| Other Isoxazole Derivatives | Varies | Varies | Various pharmaceutical applications |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-¹³C₂, ¹⁵N, and how do isotopic labels influence reaction conditions?
- Answer: Synthesis typically involves cyclization of substituted enaminones or hydrazonoyl halides with active methylene compounds, as demonstrated in thiadiazole and pyrazole derivative syntheses . Isotopic labeling (¹³C₂, ¹⁵N) requires careful selection of isotopically enriched precursors (e.g., ¹⁵N-hydroxylamine hydrochloride) and optimization of reaction time/temperature to minimize isotopic scrambling. Solvent choice (e.g., absolute ethanol or glacial acetic acid) and catalysts (e.g., anhydrous K₂CO₃) are critical for yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for isotopic substitution?
- Answer:
- ¹H/¹³C NMR: Isotopic labeling shifts peaks due to altered spin-spin coupling. For example, ¹⁵N-labeled amines exhibit distinct splitting patterns in heteronuclear correlation spectra (e.g., HMBC) .
- IR Spectroscopy: Key bands include C=O (~1600–1700 cm⁻¹) and C=N (~1590–1610 cm⁻¹), with isotopic effects causing minor frequency shifts (~5–10 cm⁻¹) .
- Mass Spectrometry (MS): Expect M⁺ peaks at m/z corresponding to the isotopic mass increment (e.g., +2 amu for ¹³C₂). Fragmentation patterns should align with non-labeled analogs but with adjusted isotopic abundances .
Q. What solvent systems are optimal for solubility in in vitro assays, and how do isotopic labels affect stability?
- Answer: DMSO is preferred for initial dissolution due to its efficacy with aromatic heterocycles. For aqueous compatibility, use ethanol/DMF mixtures (≤5% v/v). Isotopic substitution (e.g., ¹³C, ¹⁵N) does not significantly alter solubility but may influence crystallization kinetics. Stability studies recommend storage at –20°C under inert atmosphere to prevent isotopic exchange or degradation .
Advanced Research Questions
Q. How can crystallographic refinement (e.g., SHELXL) resolve structural ambiguities introduced by isotopic labeling in this compound?
- Answer: SHELXL refines isotopic positions by constraining ¹³C/¹⁵N occupancy factors during least-squares minimization. For twinned crystals, use the TWIN command to model domains. High-resolution data (≤0.8 Å) are critical to distinguish isotopic effects on bond lengths (e.g., ¹³C–C vs. ¹²C–C differ by ~0.001–0.003 Å) . Validate refinement with residual density maps and Hirshfeld surface analysis to detect isotopic disorder .
Q. What strategies mitigate discrepancies between computational (DFT) and experimental data for isotopic vibrational frequencies?
- Answer:
- Frequency Scaling: Apply empirical scaling factors (0.95–0.98) to DFT-calculated frequencies (B3LYP/6-31G*) to match experimental IR peaks .
- Isotopic Substitution Modeling: Use ISOTOPE keyword in Gaussian to simulate ¹³C/¹⁵N effects on vibrational modes. Compare with experimental shifts to validate force fields .
- Anharmonic Corrections: Include cubic force constants for high-frequency modes (e.g., C=O) to reduce errors >10 cm⁻¹ .
Q. How do isotopic labels impact metabolic tracing in biological studies, and what analytical controls are necessary?
- Answer: ¹³C₂ labels enable tracking via LC-MS/MS with selected reaction monitoring (SRM) for specific fragment ions. Controls:
- Blank Experiments: Use unlabeled compound to distinguish natural isotopic abundance from tracer signals.
- Quenching Controls: Add metabolic inhibitors (e.g., sodium azide) to confirm label incorporation is enzyme-mediated .
- Data Normalization: Express ¹³C enrichment as molar percent excess (MPE) relative to baseline .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray data regarding conformational isomerism?
- Answer:
- Dynamic NMR: Variable-temperature ¹H NMR (e.g., 25–60°C) detects coalescence temperatures for rotamers. Compare with X-ray torsion angles to identify dominant conformers .
- DFT Conformational Search: Calculate relative energies of rotamers (e.g., using Gaussian). If the lowest-energy conformer mismatches X-ray data, consider crystal-packing effects or solvent interactions .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing isotopically labeled derivatives?
- Answer:
- Precursor Purity: Verify isotopic enrichment (>98% ¹³C, >99% ¹⁵N) via EA-MS before synthesis.
- Reaction Monitoring: Use TLC (silica GF254) with UV/fluorescence detection to track intermediates. For ¹³C-labeled compounds, autoradiography analogs (e.g., phosphor imaging) enhance sensitivity .
- Yield Optimization: For cyclization reactions, iterative temperature ramping (e.g., 60°C → reflux) minimizes side products .
Tables
Table 1: Key Spectral Data for 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-¹³C₂, ¹⁵N
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
